5-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]thiophene-3-carboxamide
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Description
5-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C14H14N2O3S2 and its molecular weight is 322.4. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Antimicrobial Activity
The synthesis of related thiophene-2-carboxamide derivatives, such as N-((1,3-diphenyl-5-aryl-1H-pyrazol-4-yl)sulfonyl)thiophene-2-carboxamides and N-((5-aryl-3-phenylisoxazol-4-yl)sulfonyl)thiophene-2-carboxamides, has demonstrated potential antibacterial and antifungal activities. These compounds showed significant activity against bacterial strains such as B. subtilis and fungal strains like A. niger, highlighting their potential as antimicrobial agents (Sowmya et al., 2018).
Anti-HIV Activity
Another study focused on the synthesis of 5-benzylthio-1,3,4-oxadiazoles derived from α-amino acids, which were evaluated for their anti-HIV activity. Although the compounds showed no selective inhibition against HIV-1 and HIV-2 replication in MT-4 cells, some exhibited inhibitory activity, suggesting a potential pathway for developing new antiviral agents (Syed et al., 2011).
Material Synthesis and Optoelectronic Properties
Nonlinear Optical Materials
A new series of conjugated thiophene compounds containing methylsulfonyl and phenylsulfonyl acceptors has been synthesized. These compounds exhibit efficient second-order optical nonlinearities, high thermal stability, and good transparency, making them suitable for use as nonlinear optical materials (Chou et al., 1996).
Properties
IUPAC Name |
5-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S2/c1-10-9-12(13(15)17)14(20-10)16-21(18,19)8-7-11-5-3-2-4-6-11/h2-9,16H,1H3,(H2,15,17)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGJSWQEASKKND-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)NS(=O)(=O)C=CC2=CC=CC=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(S1)NS(=O)(=O)/C=C/C2=CC=CC=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.